methyl 3-(2,5-dichloroanilino)propanoate
Description
Methyl 3-(2,5-dichloroanilino)propanoate is an organochlorine compound featuring an ester-linked propanoate backbone and a 2,5-dichloro-substituted anilino group. The compound’s ester functionality and dichloroanilino substituent suggest applications in medicinal chemistry, particularly as intermediates in drug synthesis. The 2,5-dichloro substitution pattern on the aromatic ring may influence electronic and steric properties, affecting reactivity and biological interactions .
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl 3-(2,5-dichloroanilino)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)4-5-13-9-6-7(11)2-3-8(9)12/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
ZNYSKHRGAROSFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,5-dichloroanilino)propanoate typically involves the esterification of 3-(2,5-dichloroanilino)propanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-(2,5-dichloroanilino)propanoic acid+methanolacid catalystmethyl 3-(2,5-dichloroanilino)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dichloroanilino)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atoms on the anilino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(2,5-dichloroanilino)propanoic acid.
Reduction: 3-(2,5-dichloroanilino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,5-dichloroanilino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2,5-dichloroanilino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,5-dichloroanilino group can bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key structural analogs include:
- 3,5-Dichloro: Symmetric substitution facilitates hydrogen-bonded dimer formation in crystals, as observed in methyl 3-[(3,5-dichloroanilino)carbonyl]propionate . Ortho-Substitution (2,6): Introduces steric bulk, possibly reducing binding affinity to biological targets compared to para-substituted analogs .
- Functional Group Variations: Ester vs. Carbonyl/Ketone: Esters (e.g., target compound) are less polar than amides or ketones, influencing solubility and membrane permeability. Pyrazole vs. Anilino: The pyrazole ring in 3-(3-chloroanilino)-propan-1-one introduces additional hydrogen-bonding sites, altering molecular packing .
Research Findings and Implications
- Hydrogen Bonding : The 3,5-dichloro analog forms dimers via N–H···O hydrogen bonds, a feature less likely in 2,5-dichloro derivatives due to steric constraints .
- Synthetic Utility: this compound’s ester group makes it a versatile intermediate for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
